

# The Trifluoromethylpyridine Moiety: A Comparative Guide for Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 2-Methoxy-5-(trifluoromethyl)pyridine |
| Cat. No.:      | B068610                               |

[Get Quote](#)

## Introduction: The Rise of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine and fluorinated groups can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its overall pharmacokinetic and pharmacodynamic profile.<sup>[1]</sup> Among the most impactful fluorinated motifs are trifluoromethyl (-CF<sub>3</sub>) groups, particularly when appended to heterocyclic scaffolds like pyridine.<sup>[2]</sup>

This guide provides an in-depth comparison of trifluoromethylpyridines against their non-fluorinated analogues and other common bioisosteres. We will explore the causal effects of this substitution on key drug-like properties, provide detailed experimental protocols for their evaluation, and examine case studies where the trifluoromethylpyridine moiety has been instrumental in achieving clinical success.

## The Impact of Trifluoromethylation on Pyridine's Core Properties

The introduction of a -CF<sub>3</sub> group dramatically alters the fundamental electronic and physical properties of the pyridine ring. This is not merely an increase in size or lipophilicity; it is a strategic modification that leverages the powerful inductive effect of the trifluoromethyl group.

## Acidity (pKa): A Deliberate Attenuation of Basicity

The pyridine nitrogen provides a basic center, which can be a double-edged sword in drug design. While it can form crucial hydrogen bonds with a target protein, its protonation at physiological pH (pKa of pyridine's conjugate acid is ~5.25) can also lead to off-target interactions, rapid clearance, or poor membrane permeability.[\[1\]](#)

The trifluoromethyl group is a potent electron-withdrawing group, quantified by its Hammett constant ( $\sigma_p = 0.54$ ).[\[3\]](#) This strong inductive effect pulls electron density away from the pyridine ring and its nitrogen atom. The consequence is a significant decrease in the basicity of the nitrogen lone pair, making it less likely to be protonated. This is reflected in a much lower pKa of the corresponding conjugate acid. For instance, the pKa of 3-trifluoromethylpyridine has been determined experimentally via  $^{19}\text{F}$  NMR.[\[4\]](#)

Table 1: Comparative pKa and Lipophilicity of Pyridine Analogues

| Compound                    | Structure            | pKa<br>(conjugate<br>acid) | LogP<br>(Experimental) | Citation(s)                             |
|-----------------------------|----------------------|----------------------------|------------------------|-----------------------------------------|
| Pyridine                    | <chem>C5H5N</chem>   | 5.25                       | 0.65                   | <a href="#">[1]</a> <a href="#">[5]</a> |
| 2-Methylpyridine            | <chem>C6H7N</chem>   | ~6.0                       | 1.11                   | <a href="#">[6]</a> <a href="#">[7]</a> |
| 2-(Trifluoromethyl)pyridine | <chem>C6H4F3N</chem> | 0.60 (Predicted)           | 1.41 (Predicted)       |                                         |

Note: pKa and LogP values can vary slightly based on experimental conditions. Predicted values are from computational models.

This deliberate tuning of pKa is a critical strategy. By weakening the basicity, medicinal chemists can reduce unwanted interactions with acidic cellular components or ion channels while potentially retaining the ability to act as a hydrogen bond acceptor in the specific microenvironment of a protein's active site.

## Lipophilicity (LogP/LogD): Enhancing Membrane Permeability

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF<sub>3</sub> group is significantly more lipophilic than a hydrogen or methyl group, and its incorporation generally increases a molecule's LogP.<sup>[5][6][7]</sup> This enhancement can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.<sup>[2]</sup>

However, the relationship is not always linear. As seen in the discovery of Leniolisib, a "final lipophilicity adjustment" was a critical step in achieving the optimal balance of properties.<sup>[8]</sup> An excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic enzymes. The trifluoromethylpyridine moiety offers a potent, yet tunable, method for navigating this delicate balance.

## Metabolic Stability: Blocking a Common "Soft Spot"

Oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly on aromatic rings and benzylic positions (like a methyl group on a pyridine), is a primary route of drug clearance.<sup>[9]</sup> A methyl group is a common "metabolic soft spot," readily oxidized to a hydroxymethyl and then a carboxylic acid, leading to rapid inactivation and excretion.

The trifluoromethyl group is exceptionally resistant to oxidative metabolism due to the strength of the carbon-fluorine bond.<sup>[10]</sup> Replacing a metabolically labile methyl group with a -CF<sub>3</sub> group is a well-established and highly effective strategy to block this metabolic pathway, thereby increasing the drug's half-life ( $t_{1/2}$ ) and overall exposure.<sup>[9][10]</sup>

Table 2: Representative Comparison of Metabolic Stability

| Compound Analogue           | Key Feature                          | Expected In Vitro t <sub>1/2</sub> (HLM) | Rationale                                                              |
|-----------------------------|--------------------------------------|------------------------------------------|------------------------------------------------------------------------|
| 2-Methylpyridine            | Metabolically labile CH <sub>3</sub> | Short (< 15 min)                         | Prone to rapid oxidation by CYP enzymes.                               |
| 2-(Trifluoromethyl)pyridine | Metabolically robust CF <sub>3</sub> | Long (> 60 min)                          | C-F bonds resist oxidative cleavage, blocking a major metabolic route. |

Note: These are representative values. Actual t<sub>1/2</sub> depends on the entire molecular structure and assay conditions.

## Comparative Experimental Evaluation: Standard Protocols

To objectively compare trifluoromethylpyridines with other alternatives, a standardized set of in vitro assays is essential. Here, we provide detailed, self-validating protocols for three core assays in early drug discovery.

### Experimental Protocol 1: Determination of Lipophilicity (LogD<sub>7.4</sub>) by Shake-Flask Method

This protocol, considered the "gold standard," directly measures the distribution of a compound between n-octanol and an aqueous buffer at physiological pH.

Objective: To determine the LogD at pH 7.4 for comparative analysis of lipophilicity.

Materials:

- Test Compounds (e.g., Pyridine, 2-Methylpyridine, 2-Trifluoromethylpyridine)
- n-Octanol (HPLC grade, pre-saturated with PBS)
- Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4 (pre-saturated with n-octanol)

- DMSO (HPLC grade)
- Glass vials with PTFE-lined caps
- Vortex mixer and mechanical shaker
- Centrifuge
- HPLC-UV system

**Methodology:**

- Preparation of Solutions:
  - Prepare 10 mM stock solutions of each test compound in DMSO.
  - Pre-saturate the n-octanol and PBS phases by mixing them in a 1:1 ratio, shaking vigorously for 1 hour, and allowing them to separate overnight.
- Partitioning:
  - In a glass vial, add 1.0 mL of the pre-saturated PBS (pH 7.4).
  - Add 10  $\mu$ L of the 10 mM compound stock solution to the PBS to achieve a final aqueous concentration of 100  $\mu$ M.
  - Add 1.0 mL of the pre-saturated n-octanol.
  - Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.
  - Place the vial on a mechanical shaker and agitate for 2 hours at room temperature to reach equilibrium.
- Phase Separation:
  - Centrifuge the vials at 2000 x g for 15 minutes to achieve a clean separation of the two phases.
- Sampling and Analysis:

- Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Self-Validation Step: Avoid contamination at the interface.
- Prepare standards for calibration by diluting the stock solution in the appropriate phase (PBS for the aqueous sample, n-octanol for the organic sample).
- Analyze the concentration of the compound in each phase ([Aqueous] and [Octanol]) using a validated HPLC-UV method.

- Calculation:
  - Calculate the Distribution Coefficient ( $D_{7.4}$ ):  $D_{7.4} = [\text{Octanol}] / [\text{Aqueous}]$
  - Calculate  $\text{Log}D_{7.4}$ :  $\text{Log}D_{7.4} = \log_{10}(D_{7.4})$

Diagram 1: Shake-Flask LogD Determination Workflow



[Click to download full resolution via product page](#)

**Caption:** Workflow for LogD determination via the shake-flask method.

## Experimental Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.

**Objective:** To determine the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance (CLint) of test compounds in human liver microsomes (HLM).

**Materials:**

- Test Compounds and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)
- Pooled Human Liver Microsomes (HLM)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
- Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
- 96-well plates, incubator, centrifuge
- LC-MS/MS system

#### Methodology:

- Preparation:
  - Prepare 100  $\mu$ M working solutions of test compounds and controls by diluting DMSO stocks in phosphate buffer.
  - Thaw HLM on ice and prepare a 1 mg/mL HLM solution in cold phosphate buffer.
  - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation Setup (96-well plate):
  - For each compound, prepare two sets of incubations: one with the NADPH system (+NADPH) and one without (-NADPH, as a control for non-enzymatic degradation).
  - Aliquot the HLM solution into the wells. Add the compound working solution to a final concentration of 1  $\mu$ M.
  - Pre-incubate the plate at 37°C for 5 minutes.
- Reaction Initiation and Time Points:

- Initiate the reaction by adding the NADPH regenerating system (or buffer for -NADPH controls) to the appropriate wells. This is the t=0 minute time point.
- Immediately remove an aliquot from the t=0 wells and quench it by adding it to a separate plate containing cold ACN with internal standard.
- Incubate the reaction plate at 37°C with shaking.
- At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the ACN/IS plate. Self-Validation Step: Consistent timing and quenching are critical for accurate kinetics.
- Sample Processing and Analysis:
  - Once all time points are collected, centrifuge the quench plate at 4000 x g for 20 minutes to pellet precipitated proteins.
  - Transfer the supernatant to a new plate for analysis.
  - Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
- Data Analysis:
  - Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
  - Determine the slope (k) of the linear portion of the decay curve.
  - Calculate the half-life ( $t_{1/2}$ ):  $t_{1/2} = 0.693 / k$
  - Calculate the intrinsic clearance (CLint) in  $\mu\text{L}/\text{min}/\text{mg}$  protein:  $CLint = (0.693 / t_{1/2}) * (mL \text{ incubation} / \text{mg microsomes})$

Diagram 2: Microsomal Stability Assay Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for determining in vitro metabolic stability.

# Synthesis of Trifluoromethylpyridine Building Blocks

The accessibility of key intermediates is paramount for their widespread use in discovery campaigns. Two primary strategies dominate the synthesis of trifluoromethylpyridines: chlorine/fluorine exchange and pyridine ring construction via cyclocondensation.[3]

## Route 1: Chlorination and Fluorination Exchange

This is a common industrial approach, often starting from readily available picolines (methylpyridines). A key intermediate for many drugs and agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

Diagram 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine



[Click to download full resolution via product page](#)

**Caption:** A common synthetic route to a key TFMP intermediate.

This multi-step process involves the radical chlorination of the methyl group, followed by electrophilic chlorination of the pyridine ring, and finally, a halogen exchange (Halex) reaction to replace the trichloromethyl group with the trifluoromethyl group.[\[3\]](#)

## Route 2: Cyclocondensation Reactions

This "bottom-up" approach involves constructing the pyridine ring from smaller, fluorine-containing building blocks. This method is highly versatile for creating various substitution patterns. For example, 4-trifluoromethylpyridines, as seen in the insecticide Flonicamid, can be synthesized via condensation reactions.[\[11\]](#) A common building block is an  $\alpha,\beta$ -unsaturated ketone containing a trifluoromethyl group, which reacts with an amine source to form the pyridine ring.

## Case Study: Leniolisib (CDZ173) – Tuning Properties for PI3K $\delta$ Inhibition

The discovery of Leniolisib (CDZ173), a selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor, provides an excellent example of how the properties of a pyridine ring were strategically modulated to achieve a clinical candidate.[\[8\]](#)

The initial lead series were quinazoline-based compounds that, while potent, suffered from issues like poor solubility and high lipophilicity.[\[12\]](#) The research team at Novartis morphed the core scaffold to a less lipophilic tetrahydropyrido[4,3-d]pyrimidine.[\[4\]](#)[\[8\]](#) The final optimization steps involved fine-tuning the substituents to achieve a balance of potency, selectivity, and drug-like properties.

In the development process leading to Leniolisib, an analogue (compound 1a in the discovery paper) was identified with high potency. However, a "final lipophilicity adjustment" led to the selection of Leniolisib (CDZ173).[\[8\]](#) While both compounds were potent, CDZ173 exhibited superior PAMPA permeability, a critical factor for oral absorption. This highlights the crucial role of the trifluoromethylpyridine moiety in achieving the desired ADME profile. The trifluoromethyl group on the pyridine ring in Leniolisib was instrumental in achieving the optimal balance of potency and physicochemical properties necessary for clinical development.[\[8\]](#)[\[13\]](#)

## Conclusion

The trifluoromethylpyridine scaffold is far more than a simple bioisostere for a phenyl or methyl-pyridyl group. It is a powerful tool that allows medicinal chemists to rationally and predictably modulate several key drug-like properties simultaneously. The strong electron-withdrawing nature of the -CF<sub>3</sub> group effectively reduces the basicity of the pyridine nitrogen, which can be crucial for minimizing off-target effects and improving selectivity. Its incorporation provides a metabolically inert anchor, blocking common sites of oxidative metabolism and extending a compound's half-life. Finally, it provides a significant, yet tunable, increase in lipophilicity that can be leveraged to enhance membrane permeability and oral bioavailability. By understanding the fundamental impact of this moiety and employing standardized comparative assays, researchers can effectively harness the power of trifluoromethylpyridines to accelerate the discovery of next-generation therapeutics.

## References

- FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Pyridine.
- National Center for Biotechnology Information. (n.d.). 2-Methylpyridine.
- Hoegenauer, K., Soldermann, N., Zécri, F., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. *ACS Medicinal Chemistry Letters*, 8(9), 975–980. [\[Link\]](#)
- ResearchGate. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors | Request PDF. [\[Link\]](#)
- Tsukamoto, M., & Nakamura, T. (2023).
- Dimitrova, G., Zhekova, H., & Yancheva, D. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Wikipedia. (n.d.). Pyridine. [\[Link\]](#)
- Beker, W., & Jamróz, M. H. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. *Molecules*, 25(3), 481. [\[Link\]](#)
- Beker, W., & Jamróz, M. H. (2020). Supplementary Material for Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. [s3-eu-west-1.amazonaws.com](https://s3-eu-west-1.amazonaws.com). [\[Link\]](#)
- Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. *PubMed*. [\[Link\]](#)
- Beezer, A. E., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by <sup>19</sup>F NMR spectroscopy. *Journal of the Chemical Society, Perkin Transactions 1*. [\[Link\]](#)
- scite.ai. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. [\[Link\]](#)

- BiolVT. (n.d.). Metabolic Stability Assay Services. [\[Link\]](#)
- Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. *ACS Medicinal Chemistry Letters*, 7(8), 762-767. [\[Link\]](#)
- Yang, X., et al. (2018). Molecular modeling studies of quinazolinone derivatives as novel PI3K $\delta$  selective inhibitors. *RSC Advances*, 8(2), 939-951. [\[Link\]](#)
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [\[Link\]](#)
- Bansal, R., & Malhotra, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. *Anticancer Agents in Medicinal Chemistry*, 23(9), 1013-1047. [\[Link\]](#)
- Semantic Scholar. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. [\[Link\]](#)
- ResearchGate. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors | Request PDF. [\[Link\]](#)
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [\[Link\]](#)
- Ie, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. *MedChemComm*, 8(8), 1667-1675. [\[Link\]](#)
- Bansal, R., & Malhotra, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. *PubMed*. [\[Link\]](#)
- Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888). [\[Link\]](#)
- Chen, G., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. *International Journal of Molecular Sciences*, 25(19), 11494. [\[Link\]](#)
- Wikipedia. (n.d.). Solvent. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Tipranavir.
- Springer Nature Experiments. (n.d.).
- ResearchGate. (n.d.).
- Yeast Metabolome Database. (n.d.). 2-methylpyridine (YMDB01458). [\[Link\]](#)
- Croom, K. F., & Keam, S. J. (2005). Tipranavir: a novel non-peptidic protease inhibitor for the treatment of HIV infection. *Drugs*, 65(12), 1669-1677. [\[Link\]](#)
- El-Gamal, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. *RSC Advances*, 12(33), 21255-21262. [\[Link\]](#)
- Ligandbook. (2016). 2-Methylpyridine. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Martins, F., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. *Molecules*, 26(11), 3328. [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. *Journal of Pesticide Science*, 46(2), 125-142. [\[Link\]](#)
- El-Sayed, N., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. *Bioorganic Chemistry*, 112, 104933. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. *Molecules*, 28(18), 6695. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyridine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - *Journal of the Chemical Society, Perkin Transactions 1* (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [[foodb.ca](https://foodb.ca)]
- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 11. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Trifluoromethylpyridine Moiety: A Comparative Guide for Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068610#review-of-trifluoromethylpyridines-in-drug-discovery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)